molecular formula C11H13BrINO2 B6318862 tert-butyl N-(4-bromo-2-iodophenyl)carbamate CAS No. 171513-04-5

tert-butyl N-(4-bromo-2-iodophenyl)carbamate

Cat. No.: B6318862
CAS No.: 171513-04-5
M. Wt: 398.03 g/mol
InChI Key: HAIBNZMFPDFVFH-UHFFFAOYSA-N
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Preparation Methods

The preparation of tert-butyl N-(4-bromo-2-iodophenyl)carbamate typically involves the following steps :

    Reaction of 4-iodoaniline with dimethyl sulfoxide (DMSO): This step generates a substrate.

    Addition of Boc2O (tert-butoxycarbonyl oxalyl chloride) under alkaline conditions: This reaction yields the target product, this compound.

Chemical Reactions Analysis

Tert-butyl N-(4-bromo-2-iodophenyl)carbamate undergoes various types of chemical reactions, including:

Scientific Research Applications

Tert-butyl N-(4-bromo-2-iodophenyl)carbamate has several scientific research applications, including:

Mechanism of Action

The specific mechanism of action of tert-butyl N-(4-bromo-2-iodophenyl)carbamate is not well-documented. it is known that the compound can act as an intermediate in various chemical reactions, facilitating the formation of desired products through substitution, oxidation, and reduction reactions.

Comparison with Similar Compounds

Tert-butyl N-(4-bromo-2-iodophenyl)carbamate can be compared with other similar compounds, such as:

This compound is unique due to the presence of both bromine and iodine atoms, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-(4-bromo-2-iodophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIBNZMFPDFVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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